
ethyl 2-((E)-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)amino)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a thiazolidine ring (a five-membered ring with one sulfur, one nitrogen, and three carbon atoms), an ester group (COO-), and an amine group (NH2). The “2-methoxy-2-oxoethylidene” part suggests the presence of a methoxy group (OCH3) and a ketone group (C=O) .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the amine group might participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the thiazolidine ring might be involved in ring-opening reactions .Scientific Research Applications
Anticancer Applications
Research has shown that certain chemical compounds, including analogs similar to ethyl 2-((E)-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)amino)-4,5-dimethylthiophene-3-carboxylate, exhibit potent anticancer activities. These compounds have been found to mitigate drug resistance in cancer cells, which is a significant barrier in cancer treatment. Structure-activity relationship (SAR) studies have guided the development of compounds with low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, highlighting their ability to selectively kill drug-resistant cancer cells over parent cancer cells through the induction of apoptosis (Das et al., 2009).
Antimicrobial and Antioxidant Activities
Compounds with structural features similar to the chemical have demonstrated excellent antimicrobial and antioxidant activities. Through in vitro screenings, certain synthesized compounds have shown remarkable antibacterial and antifungal properties. Additionally, the antioxidant potential of these compounds has been profound, suggesting their utility in various scientific research applications related to antimicrobial and antioxidant studies (Raghavendra et al., 2016).
Synthetic Methodologies and Chemical Transformations
The complex molecular structure of this compound facilitates various chemical transformations, contributing to advancements in synthetic organic chemistry. Studies have explored the synthesis of lignan conjugates, novel tandem transformations, and the formation of bis(2-oxazolidinone) derivatives, showcasing the versatility of such compounds in synthetic methodologies (Pedersen & Lawesson, 1974); (Pokhodylo et al., 2010); (Saitǒ et al., 1986).
Enzymatic Synthesis and Kinetic Modeling
The compound's structural complexity also opens pathways for its use in enzymatic synthesis studies, specifically in the synthesis of oxazolidin-2-one derivatives. These studies not only reveal the compound's potential in producing multifunctional compounds with diverse biological and pharmacological activity but also allow for the exploration of reaction mechanisms and kinetic modeling of consecutive reactions (Yadav & Pawar, 2014).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. If it has biological activity, it could interact with biological targets through its functional groups. For example, the amine group might form hydrogen bonds with a target molecule, or the ester group could undergo enzymatic hydrolysis .
Future Directions
The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. For example, it could be modified to improve its activity, selectivity, or pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 2-[(E)-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-5-28-20(26)17-12(2)13(3)29-18(17)22-21-23(14-9-7-6-8-10-14)19(25)15(30-21)11-16(24)27-4/h6-11H,5H2,1-4H3/b15-11+,22-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUSDHBQLXMDJR-RIVKFTTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=C2N(C(=O)C(=CC(=O)OC)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/2\N(C(=O)/C(=C\C(=O)OC)/S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2563319.png)
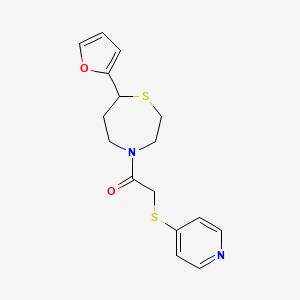
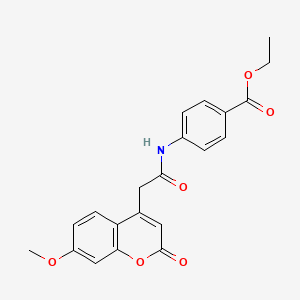
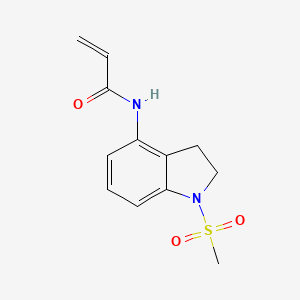
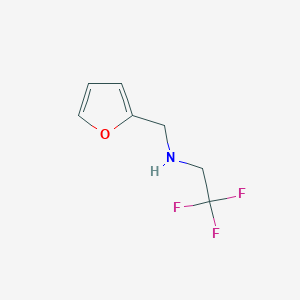
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)
![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)


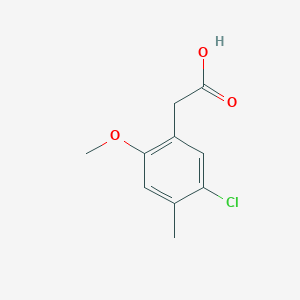
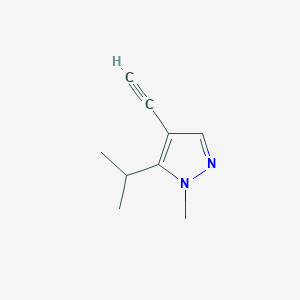

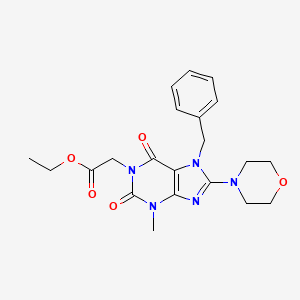
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)
